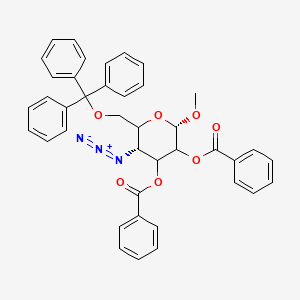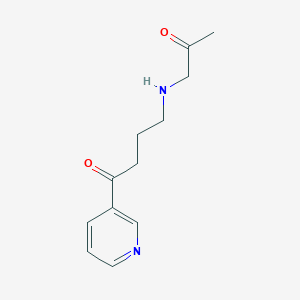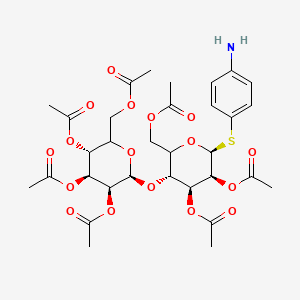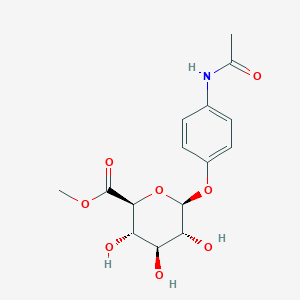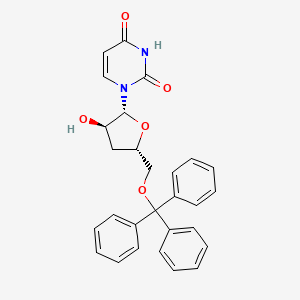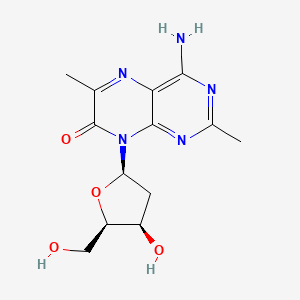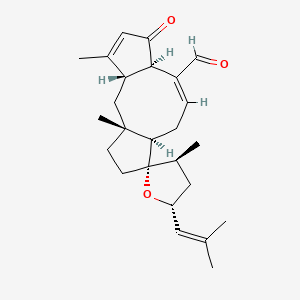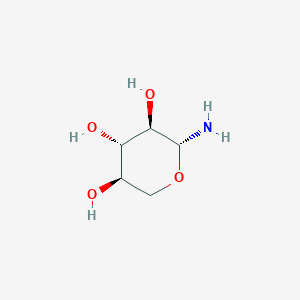
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (TAME) is a synthetic compound that has been widely used in the scientific community for a variety of applications. TAME is a derivative of the naturally occurring sugar, D-glucuronic acid, and is composed of three acetyl groups and a trichloroacetimidate group. It has been used in a wide range of applications, from biochemical studies to drug development and medicinal chemistry.
Scientific Research Applications
Aryl Glucuronides as Potential Heparanase Probes
The initial investigations into developing aryl glucuronides for heparanase probing utilized the glycosidation of methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranosyluronate trichloroacetimidate. This process yielded multiple compounds, highlighting the complexity and potential of this chemical in biological applications (Pearson et al., 2005).
Biomarker Synthesis
The synthesis of aldosterone glucuronides, important biomarkers for disease detection, demonstrates the compound's role in creating critical diagnostic tools. This work showcases the compound's utility in synthesizing glucuronides with potential applications in medical diagnostics (Guha et al., 2020).
Analytical Chemistry and Metabolite Synthesis
The compound has been used to synthesize glucuronic acid-conjugated metabolites of psychoactive substances, aiding in the development of analytical methods for drug metabolism studies. This application is crucial for understanding the metabolic pathways and potential toxicities of substances (Kanamori et al., 2017).
Chemical Synthesis Enhancements
Research into the stereochemical outcomes of glycosylation reactions involving derivatives of this compound has improved the synthesis of complex molecules like chondroitin sulfate trisaccharide, showcasing the compound's importance in synthesizing biologically relevant molecules (Bélot & Jacquinet, 2000).
Prodrug Development
The compound's utility extends to the synthesis of prodrugs, as demonstrated in the creation of novel prodrugs based on the cytotoxic antibiotic duocarmycin for cancer treatment. This highlights its role in developing targeted therapies with the potential for selective cancer treatment (Tietze et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is the K-ATP channel . This channel plays a crucial role in regulating the membrane potential and cellular excitability, particularly in cardiac and pancreatic cells .
Mode of Action
The compound interacts with the K-ATP channel, leading to its blockage . This blockage prevents the efflux of potassium ions, which in turn affects the membrane potential and cellular excitability .
Biochemical Pathways
The blockage of the K-ATP channel affects several biochemical pathways. Primarily, it influences the insulin secretion pathway in pancreatic beta cells . The change in membrane potential due to the blockage of the K-ATP channel triggers the opening of voltage-gated calcium channels, leading to
Biochemical Analysis
Biochemical Properties
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate plays a significant role in the synthesis and modification of complex carbohydrates, particularly in the creation of glycosaminoglycans (GAGs) and glycoconjugates . It is widely utilized for its role in facilitating the regio- and stereo-controlled introduction of glucuronic acid residues into oligosaccharide scaffolds . This allows for the generation of structurally diverse carbohydrate structures with tailored properties and functions .
Cellular Effects
Its derivatives serve as valuable tools in the study of carbohydrate-protein interactions, cell signaling pathways, and biological processes involving glycans . These studies contribute to advancements in understanding the roles of carbohydrates in health and disease .
Molecular Mechanism
It is known that this compound is used in the synthesis of complex carbohydrates and glycoconjugates
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Metabolic Pathways
It is known that this compound is a crucial intermediate in carbohydrate chemistry and glycobiology research
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-HKLXJQGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92420-89-8 |
Source


|
| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

